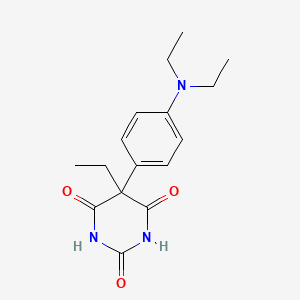
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used historically as sedatives, hypnotics, and anesthetics. This particular compound features a diethylamino group attached to a phenyl ring, which is further connected to an ethylbarbituric acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid typically involves the following steps:
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions.
Barbituric Acid Derivative Formation: The intermediate is then reacted with ethylbarbituric acid in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of barbiturates.
Biology: The compound is investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, including its sedative and anesthetic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Thiopental: A barbiturate used as an anesthetic.
Secobarbital: Known for its hypnotic effects.
Uniqueness
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially affecting its absorption and distribution in the body.
特性
CAS番号 |
3038-25-3 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC名 |
5-[4-(diethylamino)phenyl]-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(13(20)17-15(22)18-14(16)21)11-7-9-12(10-8-11)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H2,17,18,20,21,22) |
InChIキー |
CKCSVBLIFTUCFH-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




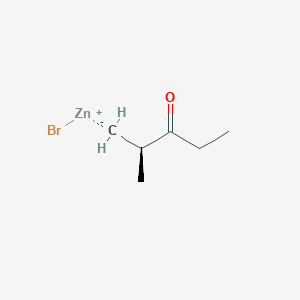

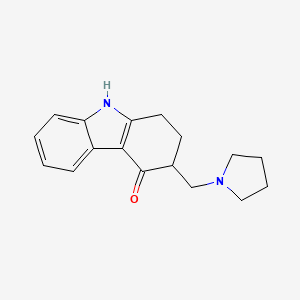


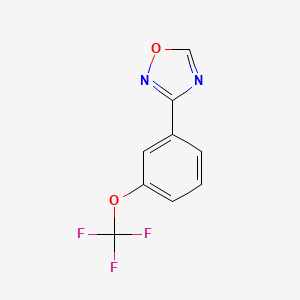
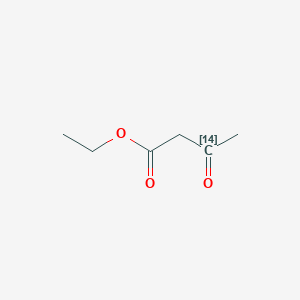
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)




